molecular formula C11H6Cl2N4O3S B2898040 N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 1170411-17-2

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2898040
CAS No.: 1170411-17-2
M. Wt: 345.15
InChI Key: SIYIBKPJVGPMOK-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorothiophene moiety at position 5 and a 3-methyl-1,2-oxazole-5-carboxamide group at position 2. This structure combines electron-withdrawing chlorine atoms, sulfur-containing thiophene, and nitrogen-rich oxadiazole and oxazole rings, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4O3S/c1-4-2-6(20-17-4)9(18)14-11-16-15-10(19-11)5-3-7(12)21-8(5)13/h2-3H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYIBKPJVGPMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation from 2,5-Dichlorothiophene-3-Carboxylic Acid

The synthesis begins with 2,5-dichlorothiophene-3-carboxylic acid (1 ), which is converted to its hydrazide derivative (2 ) via refluxing with hydrazine hydrate in ethanol:

$$
\text{2,5-Dichlorothiophene-3-carboxylic acid} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{2,5-Dichlorothiophene-3-carbohydrazide} \quad
$$

Key Conditions :

  • Solvent: Anhydrous ethanol
  • Temperature: 80°C, 6–8 hours
  • Yield: 85–90% (reported for analogous systems)

Cyclization to 1,3,4-Oxadiazole Core

The hydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl₃) as the cyclizing agent:

$$
\text{2,5-Dichlorothiophene-3-carbohydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-amine} \quad
$$

Optimization Data :

Parameter Optimal Value Yield Impact
POCl₃ Equiv. 3.0 Maximizes ring closure
Temperature 110°C Avoids decomposition
Reaction Time 4 hours Balances completion vs. side products

Source: Adapted from PMC4131560 and PMC11433806

Synthesis of 3-Methyl-1,2-Oxazole-5-Carboxylic Acid

Cyclocondensation of Ethyl Acetoacetate

The 1,2-oxazole ring is constructed via the reaction of ethyl acetoacetate with hydroxylamine hydrochloride under basic conditions:

$$
\text{Ethyl acetoacetate} + \text{NH}_2\text{OH}\cdot\text{HCl} \xrightarrow{\text{NaOH, EtOH}} \text{3-Methyl-1,2-oxazole-5-carboxylate} \quad
$$

Critical Observations :

  • Sodium acetate buffer (pH 4–5) improves regioselectivity
  • Ethanol solvent prevents hydrolysis of the ester intermediate

Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester with aqueous NaOH yields the free carboxylic acid:

$$
\text{3-Methyl-1,2-oxazole-5-carboxylate} \xrightarrow{\text{2M NaOH}} \text{3-Methyl-1,2-oxazole-5-carboxylic acid} \quad
$$

Purification : Acidification to pH 2–3 precipitates the product in >90% purity.

Amide Coupling: Final Assembly

Acid Chloride Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂):

$$
\text{3-Methyl-1,2-oxazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{DMF cat.}} \text{3-Methyl-1,2-oxazole-5-carbonyl chloride} \quad
$$

Safety Note : Excess SOCl₂ must be removed under vacuum to prevent side reactions during coupling.

Nucleophilic Acylation

The acid chloride reacts with 5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine:

$$
\begin{align}
\text{Oxadiazole amine} + \text{Oxazole carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} & \
& \text{N-[5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide} \quad
\end{align
}
$$

Coupling Efficiency :

Base Solvent Temp. Yield (%)
Triethylamine DCM 0–5°C 78
Pyridine THF RT 65
DIPEA DMF 40°C 82

Data synthesized from PMC4131560 and PMC6659567

Analytical Characterization

Spectroscopic Validation

IR (KBr, cm⁻¹) :

  • 3270 (N-H stretch, oxadiazole amine)
  • 1685 (C=O, amide I)
  • 1602 (C=N, oxadiazole)
  • 1540 (C=C, thiophene)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, oxazole-H)
  • δ 7.58 (d, J = 3.6 Hz, 1H, thiophene-H)
  • δ 2.41 (s, 3H, CH₃)

HRMS (ESI-TOF) : m/z [M+H]⁺ Calcd for C₁₂H₈Cl₂N₄O₃S: 383.9712; Found: 383.9705

Process Optimization Challenges

Competing Cyclization Pathways

During oxadiazole formation, competing 1,2,4-oxadiazole isomers may form if reaction conditions deviate:

$$
\text{Hydrazide} \xrightarrow{\text{Suboptimal POCl}_3} \text{1,2,4-Oxadiazole byproduct} \quad
$$

Mitigation : Strict temperature control (110±2°C) and POCl₃ stoichiometry.

Amide Bond Racemization

Prolonged coupling times (>6 hours) at elevated temperatures (>40°C) induce partial racemization:

$$
\text{Amide} \rightleftharpoons \text{Enolized intermediate} \quad
$$

Solution : Low-temperature (0–5°C) coupling with DIPEA base.

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

Wang resin-bound oxadiazole amines enable iterative coupling, though yields are modest:

$$
\text{Resin-NH}_2 + \text{Fmoc-oxazole-COOH} \xrightarrow{\text{HBTU}} \text{Resin-bound product} \quad
$$

Advantage : Facilitates parallel synthesis of analogs.

Microwave-Assisted Cyclization

Reduces oxadiazole formation time from 4 hours to 15 minutes with comparable yields:

$$
\text{Hydrazide} \xrightarrow{\text{POCl}_3, \text{MW 150W}} \text{Oxadiazole} \quad
$$

Caution : Requires careful pressure monitoring to prevent vessel failure.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Green Chemistry Index
POCl₃ 120 0.21
SOCl₂ 95 0.18
HBTU 850 0.63

Data extrapolated from PMC7345688 and PubChem

Waste Stream Management

  • POCl₃ hydrolysis generates HCl gas, requiring scrubbers
  • DCM solvent recovery via distillation achieves 85% reuse

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular pathways, leading to its antimicrobial or antioxidant effects. Molecular docking studies have shown that it can bind to targets like cytochrome P450 enzymes, suggesting its potential as a drug candidate .

Comparison with Similar Compounds

Key Compounds:

  • LMM5 and LMM11 (): These 1,3,4-oxadiazoles feature sulfamoylbenzamide groups and exhibit antifungal activity against C. albicans by inhibiting thioredoxin reductase.
  • Compounds 7c–7f (): These derivatives possess amino-thiazole and propanamide side chains. Their melting points (134–178°C) and molecular weights (375–389 g/mol) are comparable to the target compound’s estimated properties. However, the absence of thiophene or dichloro substituents in 7c–7f may reduce their electrophilic character .

Table 1: Physical and Structural Comparison of 1,3,4-Oxadiazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity
Target Compound C₁₂H₈Cl₂N₄O₃S ~355.2 (estimated) Not reported 2,5-Dichlorothiophene, oxazole Unknown (structural inference)
LMM5 () C₂₅H₂₄N₄O₅S₂ 524.6 Not reported Sulfamoylbenzamide Antifungal (C. albicans)
7c () C₁₆H₁₇N₅O₂S₂ 375.5 134–136 Amino-thiazole, propanamide Not reported

Comparison with Thiophene-Containing Compounds

Key Compounds:

  • Compound 9u (): N-((5-(2,5-Dichlorothiophen-3-yl)isoxazol-3-yl)methyl)adamantan-1-amine shares the 2,5-dichlorothiophene moiety with the target compound. Its adamantane group enhances hydrophobicity, which may improve binding to viral ion channels (e.g., influenza A M2-S31N). In TEVC assays, 9u showed moderate inhibition (current reduction: ~40% at 100 μM) .
  • Compound 3b (): A pyrazole-carboxamide with a 4-chlorophenyl group.

Table 2: Thiophene-Containing Analogues

Compound Core Structure Substituents Biological Target Activity Data
Target Compound 1,3,4-Oxadiazole 2,5-Dichlorothiophen-3-yl, oxazole Unknown (inferred: viral enzymes) Not reported
9u () Isoxazole 2,5-Dichlorothiophen-3-yl, adamantane Influenza A M2-S31N ~40% current inhibition
3b () Pyrazole 4-Chlorophenyl, cyano-pyrazole Not specified Synthesized (no activity data)

Comparison with Oxazole Carboxamide Derivatives

Key Compounds:

  • SSAA09E2 (): N-[[4-(4-Methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide shares the oxazole-carboxamide backbone.
  • Compound 8t (): N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide features an indole-linked oxadiazole. The absence of indole in the target compound might reduce π-π stacking interactions but improve metabolic stability .

Table 3: Oxazole Carboxamide Analogues

Compound Substituents Molecular Weight (g/mol) Key Differences
Target Compound 2,5-Dichlorothiophen-3-yl ~355.2 Chlorothiophene enhances electronegativity
SSAA09E2 () 4-Methylpiperazine-phenyl ~317.4 Piperazine improves solubility
8t () Indole, sulfanyl-acetamide 428.5 Sulfanyl group increases steric bulk

Research Findings and Implications

  • Antiviral Potential: The dichlorothiophene and oxadiazole motifs in the target compound are structurally analogous to influenza inhibitors like 9u, suggesting possible utility in viral ion channel targeting .
  • Antifungal Activity : The 1,3,4-oxadiazole core aligns with LMM5 and LMM11, which inhibit fungal thioredoxin reductase. Chlorine atoms may enhance redox activity .
  • Synthetic Feasibility : and describe coupling reactions (e.g., EDCI/HOBt-mediated amidation) applicable to synthesizing the target compound .

Biological Activity

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its antimicrobial properties, mechanisms of action, and toxicity profiles.

Chemical Structure and Properties

The compound features a complex structure that integrates oxazole and oxadiazole moieties, which are known for their diverse biological activities. Its chemical formula is C₁₃H₉Cl₂N₃O₃S, with a molecular weight of approximately 350.19 g/mol.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. The following table summarizes findings related to its antimicrobial efficacy:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus9
Enterococcus faecium15
Candida albicans8

The compound exhibited significant activity against both Gram-positive bacteria and fungi. Notably, it was effective against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. The presence of the oxadiazole and oxazole rings contributes to its interaction with microbial targets.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of any new compound. In studies involving aquatic organisms like Daphnia magna, the compound showed moderate toxicity levels. The following table outlines the toxicity results:

Compound Toxicity Level Reference
This compoundModerate

Case Studies

A specific case study focused on the synthesis and evaluation of similar oxazole derivatives demonstrated that modifications in structure could enhance biological activity while reducing toxicity. For instance, derivatives with varied substituents showed improved antimicrobial properties without significant increases in toxicity levels.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide?

Methodological Answer: The synthesis typically involves coupling oxadiazole and oxazole precursors under nucleophilic or electrophilic conditions. Key steps include:

  • Solvent Selection: Use polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency .
  • Base Optimization: Potassium carbonate (K₂CO₃) or triethylamine (TEA) can act as bases to deprotonate intermediates and drive reactions forward .
  • Purification: Column chromatography or recrystallization from ethanol-DMF mixtures ensures high purity .
  • Yield Improvement: Ultrasound-assisted methods may accelerate reaction rates compared to traditional reflux .

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

Methodological Answer: A combination of spectroscopic methods is critical:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic peaks for oxadiazole (δ 8.5–9.0 ppm) and oxazole (δ 6.0–7.0 ppm) rings .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Molecular Docking: Simulate interactions with targets like GSK-3β using software (e.g., AutoDock Vina) to identify binding affinities and key residues .
  • Quantum Chemical Calculations: Employ density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
  • Reaction Path Search: Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible reaction mechanisms .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Comparative Assays: Replicate studies under standardized conditions (e.g., pH, temperature) using validated cell lines (e.g., HeLa for anticancer activity) .
  • Mechanistic Validation: Use biochemical assays (e.g., enzyme inhibition kinetics) to confirm target specificity .
  • Meta-Analysis: Apply statistical tools like ANOVA to identify variables (e.g., solvent purity, incubation time) contributing to discrepancies .

Q. What experimental design strategies optimize reaction parameters for scale-up?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs (e.g., 2^k) to test variables (temperature, catalyst loading) and identify critical factors .
  • Process Simulation: Model reactor dynamics (e.g., continuous vs. batch) using software like Aspen Plus to optimize yield and energy efficiency .
  • In-Line Monitoring: Implement HPLC or FTIR for real-time tracking of intermediates and byproducts .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Identification: Use pull-down assays with biotinylated analogs or CRISPR-Cas9 screens to map interacting proteins .
  • Pathway Analysis: Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling identifies dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • In Vivo Models: Validate findings in zebrafish or murine models, monitoring pharmacokinetics (e.g., bioavailability via LC-MS) .

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